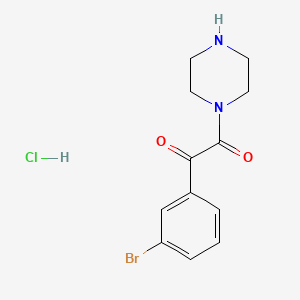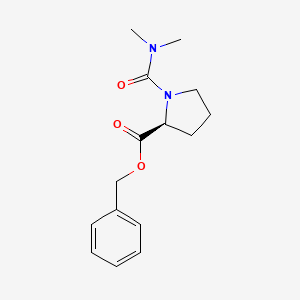
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their significant roles in various chemical and biological processes. The presence of the chiral center in the pyrrolidine ring makes this compound particularly interesting for applications in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl chloroformate and dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.
N-Benzylpyrrolidine-2-carboxylate: A structurally similar compound lacking the dimethylcarbamoyl group.
Dimethylcarbamoyl pyrrolidine: A related compound without the benzyl ester group.
Uniqueness
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and dimethylcarbamoyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
benzyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16(2)15(19)17-10-6-9-13(17)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKBHFFUFNJRQD-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
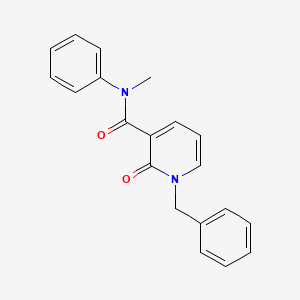
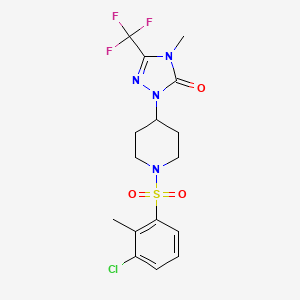
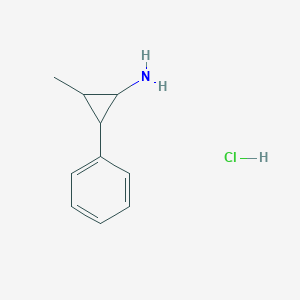
![2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2882525.png)
![N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2882526.png)
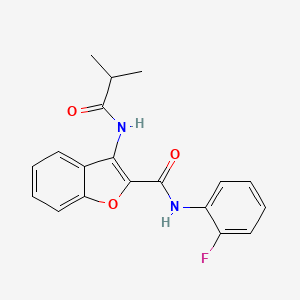
![2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B2882528.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2882529.png)
![methyl 3-(2,6-dichlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2882534.png)
![3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2882538.png)
![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2882541.png)
